Bis(3,5-dimethyl-4-methoxyphenyl)phosphine
Overview
Description
“Bis(3,5-dimethyl-4-methoxyphenyl)phosphine” is a chemical compound with the empirical formula C18H22ClO2P . It is used as a reactant in various chemical reactions .
Synthesis Analysis
This compound can be used as a reactant in several reactions. For instance, it can be used in asymmetric organocatalytic electrophilic phosphination, asymmetric hydroformulation using Taddol-based chiral phosphine-phosphite ligands, synthesis of ferrocene-based chiral diphosphines, alcoholysis of phosphane-boranes, and asymmetric hydrogenations of bifep-type biferrocenes .Molecular Structure Analysis
The molecular weight of “this compound” is 336.79 . The density of this compound is 1.141 g/cm3 at 25 °C .Chemical Reactions Analysis
“this compound” is suitable for various types of coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .Physical and Chemical Properties Analysis
“this compound” is a liquid with a density of 1.141 g/cm3 at 25 °C . The boiling point is predicted to be 451.7±45.0 °C . The refractive index is n20/D1.597 .Scientific Research Applications
Selective Attachment in Synthesis : The bis(2-methoxymethyl pyrrolidine)phosphine moiety enables the selective attachment of electrophiles to the cyclopentadienyl ring of ferrocene, leading to the synthesis of Kephos and OH-Taniaphos derivatives, as found in a study by Lotz et al. (2010) (Lotz et al., 2010).
Phosphorylation Agent in Organic Synthesis : Bis(allyloxy)(diisopropylamino)phosphine effectively phosphorylates hydroxy functions after activation, offering a new reagent for organic synthesis. This was detailed by Bannwarth and Küng (1989) (Bannwarth & Küng, 1989).
Drug Discovery and Compound Synthesis : Methoxyphenyl-substituted bis(picolyl)phosphines and phosphine oxides, synthesized as per a study by Hettstedt et al. (2016), show potential for drug discovery and synthesis of related compounds (Hettstedt et al., 2016).
Catalytic Applications : The bis(triphenylphosphine)(3-allyl)nickel cation, as studied by Grenouillet (1983), catalyzes butadiene oligomerization to form cyclic or linear dimers, influenced by solvent type and co-catalyst nature (Grenouillet, 1983).
Asymmetric Transformations : 3,3′-bis(RO)-MeO-BIPHEP derivatives, as investigated by Gorobets et al. (2004), show potential for asymmetric transformations in chemical reactions (Gorobets et al., 2004).
Flame-Resistant Materials : The synthesis of flame-resistant PET copolymers containing triaryl phosphine oxide, as shown by Wang et al. (2000), highlights its application in developing materials with improved fire retardance and thermal stability (Wang et al., 2000).
Electroluminescent Devices : Dinuclear copper(I) complexes with rigid tetraphosphine ligands, as explored by Bizzarri et al. (2014), demonstrate intense emission at room temperature, suitable for electroluminescent devices (Bizzarri et al., 2014).
Safety and Hazards
“Bis(3,5-dimethyl-4-methoxyphenyl)phosphine” is classified as a skin corrosive and eye irritant. It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .
Properties
IUPAC Name |
bis(4-methoxy-3,5-dimethylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23O2P/c1-11-7-15(8-12(2)17(11)19-5)21-16-9-13(3)18(20-6)14(4)10-16/h7-10,21H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKFDSUAELUAQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)PC2=CC(=C(C(=C2)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402473 | |
Record name | BIS(3,5-DIMETHYL-4-METHOXYPHENYL)PHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122708-97-8 | |
Record name | BIS(3,5-DIMETHYL-4-METHOXYPHENYL)PHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 122708-97-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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